molecular formula C21H31N5O7 B12104792 Boc-Gly-Gly-Leu-pNA

Boc-Gly-Gly-Leu-pNA

Cat. No.: B12104792
M. Wt: 465.5 g/mol
InChI Key: KKTHNFIJCQMQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Gly-Gly-Leu-pNA typically involves the use of Boc-protected amino acids. The Boc (tert-butyloxycarbonyl) group is used to protect the amino group during the synthesis process. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Boc-Gly-Gly-Leu-pNA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Gly-Gly-Leu-pNA is widely used in scientific research for various applications:

Mechanism of Action

The mechanism of action of Boc-Gly-Gly-Leu-pNA involves enzymatic cleavage by specific enzymes such as amidases. Upon cleavage, the compound releases p-nitroaniline, which can be detected colorimetrically. This process is crucial for detecting bacterial endotoxins and studying enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Gly-Gly-Leu-pNA is unique due to its specific sequence of amino acids, which makes it particularly suitable for certain biochemical assays. Its ability to release p-nitroaniline upon enzymatic cleavage makes it a valuable tool in various research applications .

Properties

IUPAC Name

tert-butyl N-[2-[[2-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O7/c1-13(2)10-16(19(29)24-14-6-8-15(9-7-14)26(31)32)25-18(28)12-22-17(27)11-23-20(30)33-21(3,4)5/h6-9,13,16H,10-12H2,1-5H3,(H,22,27)(H,23,30)(H,24,29)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTHNFIJCQMQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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